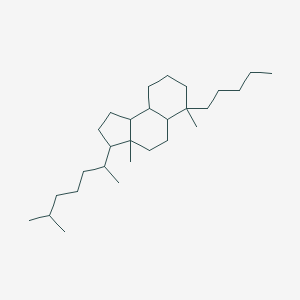
4-Methyl-4,5-secocholestane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyl-4,5-secocholestane is a steroidal compound that has been the subject of scientific research due to its potential applications in the fields of medicine and biology. This molecule is a derivative of cholesterol and has been found to exhibit a wide range of biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 4-Methyl-4,5-secocholestane is not fully understood. However, it is believed to exert its effects by modulating various signaling pathways in cells. For example, it has been shown to inhibit the NF-κB pathway, which is involved in inflammation and immune responses. It has also been shown to activate the Nrf2 pathway, which is involved in cellular antioxidant defense.
Biochemical and Physiological Effects:
This compound has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, improve cognitive function, and protect against neurodegeneration. It has also been shown to exhibit anti-tumor and anti-viral activities. In addition, this compound has been investigated for its potential use as a biomarker for various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 4-Methyl-4,5-secocholestane in lab experiments is its stability. This compound is relatively stable and can be stored for long periods without significant degradation. In addition, it is relatively easy to synthesize and purify, which makes it a convenient compound to work with. However, one of the limitations of using this compound is its low solubility in aqueous solutions. This can make it difficult to administer in certain experiments and may require the use of organic solvents.
Orientations Futures
There are several future directions for research on 4-Methyl-4,5-secocholestane. One area of interest is its potential use as a therapeutic agent for various diseases. For example, it has been investigated for its potential use in the treatment of Alzheimer's disease and multiple sclerosis. Another area of interest is its use as a biomarker for disease diagnosis and monitoring. Finally, further research is needed to fully understand the mechanism of action of this compound and to identify its molecular targets.
Méthodes De Synthèse
The synthesis of 4-Methyl-4,5-secocholestane involves several steps. The starting material is cholesterol, which is oxidized to form 4,5-secocholesterol. This compound is then methylated at the C-4 position to form 4-Methyl-4,5-secocholesterol. Finally, the secocholestane ring is closed to form this compound. The synthesis of this compound has been optimized over the years, and various methods have been developed to improve its yield and purity.
Applications De Recherche Scientifique
4-Methyl-4,5-secocholestane has been extensively studied for its potential applications in the fields of medicine and biology. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-viral activities. It has also been shown to have neuroprotective effects and to improve cognitive function. In addition, this compound has been investigated for its potential use as a biomarker for various diseases, including Alzheimer's disease and multiple sclerosis.
Propriétés
Numéro CAS |
140183-68-2 |
|---|---|
Formule moléculaire |
C8H6F2O2 |
Poids moléculaire |
388.7 g/mol |
Nom IUPAC |
3a,6-dimethyl-3-(6-methylheptan-2-yl)-6-pentyl-2,3,4,5,5a,7,8,9,9a,9b-decahydro-1H-cyclopenta[a]naphthalene |
InChI |
InChI=1S/C28H52/c1-7-8-9-18-27(5)19-11-14-23-25(27)17-20-28(6)24(15-16-26(23)28)22(4)13-10-12-21(2)3/h21-26H,7-20H2,1-6H3 |
Clé InChI |
ADAKQDSQOOZSMZ-UHFFFAOYSA-N |
SMILES |
CCCCCC1(CCCC2C1CCC3(C2CCC3C(C)CCCC(C)C)C)C |
SMILES canonique |
CCCCCC1(CCCC2C1CCC3(C2CCC3C(C)CCCC(C)C)C)C |
Synonymes |
4-methyl-4,5-secocholestane |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[Benzyl(methyl)amino]butanoic acid](/img/structure/B233066.png)
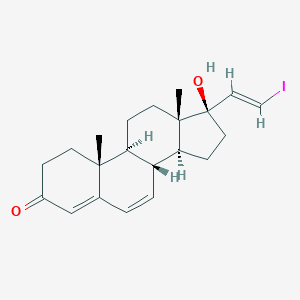
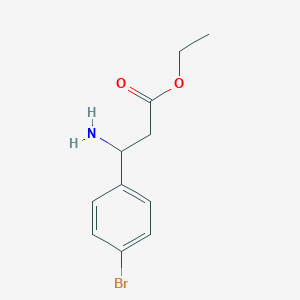
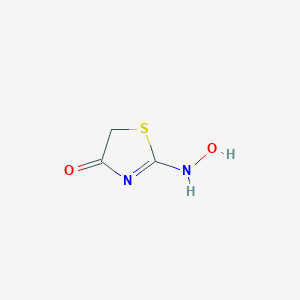
![fluoro-[[(2R,3R,5R)-3-fluoro-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]phosphinic acid](/img/structure/B233100.png)
![1-(4-Tert-butylphenyl)-3-(4-methoxyphenyl)propane-1,3-dione;2-phenyl-3H-benzimidazole-5-sulfonic acid;(3Z)-1,7,7-trimethyl-3-[(4-methylphenyl)methylidene]bicyclo[2.2.1]heptan-2-one](/img/structure/B233103.png)
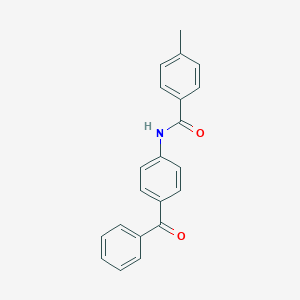
![(1R,2S,4S,8R)-1-Methyl-2-(6-methylhept-5-en-2-yl)-5-oxatricyclo[6.3.1.04,12]dodecane-6,9-dione](/img/structure/B233175.png)
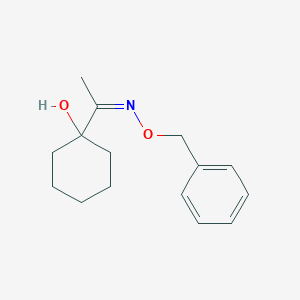
![(2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid;(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(1-methylpyrrolidin-1-ium-1-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B233212.png)
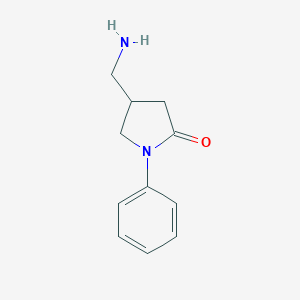
![(2S,3R,4S,5S,6R)-2-[(2S,3R,4S,5S,6S)-5-Hydroxy-6-(hydroxymethyl)-2-[(4S,5'R,7S,8R,9S,13S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16-yl]-2,3-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B233225.png)
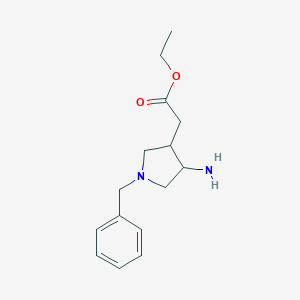
![(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-2-[(10R,12S,14R)-12-hydroxy-17-[(2S,4S,5S)-4-hydroxy-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-4,4,6,10,14-pentamethyl-1,2,3,5,6,7,8,9,11,12,13,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl]-6-(hydroxymethyl)-2-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B233259.png)